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Compound Name:
1-(6-Chloropyridin-3-

YL)cyclopropanecarbonitrile

Cat. No.: B1603811 Get Quote

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile: A Key

Intermediate in Modern Drug Discovery

Executive Summary
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a heterocyclic building block of

significant interest to the pharmaceutical and agrochemical industries[1][2]. Its chemical

architecture, which marries the rigid, three-membered cyclopropane ring with the electronically

distinct chloropyridine moiety, offers a unique combination of properties valuable for the

synthesis of complex molecular targets. The cyclopropyl group is a well-established bioisostere

for various functional groups, often introduced to enhance metabolic stability, improve potency,

and fine-tune solubility, while the chloropyridine scaffold is a common feature in numerous

biologically active compounds[3][4]. This guide provides a comprehensive overview of this

compound's chemical structure, physicochemical properties, a plausible synthetic route with

mechanistic insights, and its potential applications as a versatile intermediate for drug

discovery and development professionals.

Molecular Identity and Physicochemical Profile
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The unambiguous identification of a chemical entity is paramount for research and

development. 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is characterized by a

cyclopropane ring substituted at the C1 position with both a nitrile group and a 6-chloropyridin-

3-yl group.

IUPAC Name: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile

CAS Number: 854267-89-3[1][2]

Molecular Formula: C₉H₇ClN₂[1][2]

Canonical SMILES: C1CC1(C#N)C2=CN=C(C=C2)Cl[2]

InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N[2]

Physicochemical Properties
The physical and chemical properties of an intermediate dictate its handling, storage, and

reaction conditions. Below is a summary of the available data for 1-(6-Chloropyridin-3-
YL)cyclopropanecarbonitrile.

Property Value Reference

Molecular Weight 178.62 g/mol [1][2]

Appearance
Pale-yellow to yellow-brown

solid
[2]

Purity
≥95% - 98% (Commercially

Available)
[1][2]

Boiling Point
335.6 ± 37.0 °C at 760 mmHg

(Predicted)
[2]

Density 1.3 ± 0.1 g/cm³ (Predicted) [2]

Storage Store at room temperature [2]
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The Strategic Importance of the Cyclopropyl Moiety
in Medicinal Chemistry
The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice made

by medicinal chemists to overcome common developmental hurdles.[4] Its unique structural

and electronic properties confer several advantages:

Metabolic Stability: The cyclopropyl group can block sites of metabolism. By replacing a

more metabolically labile group (e.g., an isopropyl or gem-dimethyl group), it can significantly

increase the half-life of a drug.

Conformational Rigidity: The strained three-membered ring locks the conformation of

adjacent substituents, reducing the entropic penalty of binding to a biological target. This can

lead to a significant increase in binding affinity and potency.[4]

Improved Physicochemical Properties: The cyclopropyl fragment can modulate lipophilicity

and aqueous solubility, helping to achieve the optimal balance required for good absorption,

distribution, metabolism, and excretion (ADME) properties.

Enhanced Potency and Selectivity: The rigid structure orients substituents in a precise three-

dimensional arrangement, which can lead to more specific and potent interactions with the

target receptor or enzyme, while potentially reducing off-target effects.[4]

The presence of this moiety in 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile makes it an

attractive starting point for synthesizing new chemical entities that can leverage these benefits.

Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a robust and well-established method for

creating analogous 1-aryl-cyclopropanecarbonitriles involves the cyclopropanation of an

arylacetonitrile.[5] This approach is adapted here for the synthesis of the title compound.

Plausible Synthetic Pathway
The synthesis commences with (6-chloropyridin-3-yl)acetonitrile, which undergoes an α-

alkylation reaction with 1,2-dibromoethane in the presence of a strong base and a phase-

transfer catalyst to form the cyclopropane ring.
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Starting Materials

Reagents & Conditions

(6-chloropyridin-3-yl)acetonitrile

Cyclopropanation

1,2-Dibromoethane

NaOH (50% aq.)

TBAB (Phase Transfer Catalyst)

~60°C, 4-6h 1-(6-Chloropyridin-3-YL)
cyclopropanecarbonitrile

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(6-Chloropyridin-3-
YL)cyclopropanecarbonitrile.

Detailed Experimental Protocol
Reaction Setup: To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,2-

dibromoethane (1.2 eq) in a suitable organic solvent, add Tetra-n-butylammonium bromide

(TBAB, 0.05 eq).

Base Addition: Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.5

eq) to the mixture.
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Reaction Execution: Heat the reaction mixture to 60°C and maintain vigorous stirring for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and

an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

column chromatography on silica gel to yield the pure 1-(6-chloropyridin-3-
yl)cyclopropanecarbonitrile.

Mechanistic Insights and Role of Reagents
Arylacetonitrile: The methylene protons alpha to both the pyridine ring and the nitrile group

are acidic and can be deprotonated by a strong base to form a stabilized carbanion.

Sodium Hydroxide (Base): The NaOH deprotonates the arylacetonitrile, initiating the

reaction. Using a concentrated aqueous solution is common in phase-transfer catalysis.

1,2-Dibromoethane: This reagent acts as the source of the two additional carbon atoms

required to form the cyclopropane ring. It undergoes a sequential twofold substitution

reaction with the carbanion.

Phase-Transfer Catalyst (TBAB): The reaction involves an aqueous phase (NaOH) and an

organic phase (reactants). TBAB, with its lipophilic quaternary ammonium cation, transports

the hydroxide anion (OH⁻) into the organic phase to facilitate deprotonation, thereby

dramatically accelerating the reaction rate.[5]

Chemical Reactivity and Applications in Synthesis
The true value of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile lies in its utility as a

versatile synthetic intermediate. The nitrile and chloropyridine functional groups offer multiple

handles for further chemical modification.

Versatility of the Nitrile Functional Group
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The nitrile group is a cornerstone of organic synthesis due to its ability to be transformed into

other critical functional groups:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the

corresponding 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This acid can then be

coupled with various amines to form a diverse library of cyclopropane carboxamides, a class

of compounds known for a wide range of pharmacological activities.[5][6]

Reduction: The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄)

or catalytic hydrogenation to produce the primary amine, (1-(6-chloropyridin-3-

yl)cyclopropyl)methanamine. This amine serves as a nucleophile for building more complex

structures.

1-(6-Chloropyridin-3-YL)
cyclopropanecarbonitrile

Cyclopropanecarboxylic Acid
Derivative

Hydrolysis
(H⁺ or OH⁻)

Cyclopropylmethanamine
Derivative

Reduction
(e.g., LiAlH₄)

Bioactive Amides

Amide Coupling
(R-NH₂)

Click to download full resolution via product page

Caption: Key chemical transformations of the nitrile functional group.

Potential as a Precursor for Biologically Active
Molecules
The combination of the stable cyclopropyl core and the electronically versatile chloropyridine

ring makes this intermediate a valuable precursor for:
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Agrochemicals: The chloropyridine moiety is a key component of neonicotinoid insecticides

like Acetamiprid. Metabolites of such compounds often feature modifications of the side

chain, highlighting the relevance of this scaffold.[7][8]

Pharmaceuticals: Numerous drugs and clinical candidates contain cyclopropane rings for the

reasons outlined in Section 3.0. This building block allows for the rapid introduction of the 6-

chloropyridin-3-yl-cyclopropyl motif into screening libraries for targets such as enzyme

inhibitors (e.g., aggrecanases) or receptor modulators where conformational constraint is

beneficial.[9][10]

Handling, Safety, and Storage
As a fine chemical intermediate, 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile requires

careful handling in a laboratory setting.

Safety Precautions: While specific toxicity data is not available for this compound, the closely

related carboxylic acid is classified as harmful if swallowed and an irritant to the skin, eyes,

and respiratory system.[6] Organic nitriles as a class can also be toxic.[11] Therefore, it is

imperative to handle this compound in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: The compound should be stored at room temperature in a tightly sealed container,

protected from moisture and light, to ensure its long-term stability.[2]

Conclusion
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile stands out as a high-value intermediate

for chemical synthesis. It provides a strategic entry point to novel molecules by combining the

ADME-enhancing properties of the cyclopropyl ring with the established bioactivity of the

chloropyridine scaffold. Its versatile nitrile handle allows for straightforward elaboration into

acids, amines, and amides, paving the way for the efficient construction of compound libraries

for screening and the development of next-generation pharmaceuticals and agrochemicals. For

researchers and drug development professionals, this compound represents a powerful tool for

accelerating the discovery of new and effective chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1603811?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

